molecular formula C9H8Cl2N4S B3084035 4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-48-4

4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084035
CAS No.: 1142207-48-4
M. Wt: 275.16 g/mol
InChI Key: ZYZCKSROPRQLNG-UHFFFAOYSA-N
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Description

4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C9H8Cl2N4S and its molecular weight is 275.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities

4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol and its derivatives have been explored for their antibacterial properties. Mehrotra et al. (2002) synthesized various 1,3,5-triazine derivatives and tested them for their antibacterial activity, demonstrating the potential of these compounds in antibacterial applications (Mehrotra et al., 2002).

Antimicrobial and Antitumor Activities

This compound and its derivatives have shown promise in antimicrobial and antitumor research. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, including a derivative of this compound, which exhibited good antimicrobial activities (Bektaş et al., 2007). El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of some prepared nitrogen heterocycles, showing the compound's potential in cancer research (El-Moneim et al., 2011).

Anti-inflammatory Properties

In the field of anti-inflammatory research, Saxena et al. (1994) synthesized triazine derivatives, including those related to this compound, and found significant anti-inflammatory activity in some compounds (Saxena et al., 1994).

Electrochemical Studies

Farzinnejad et al. (2005) investigated the electroreduction of triazine derivatives, including 4-amino-6-methyl-3-thio-1,2,4-triazine-5-one, in non-aqueous media, contributing to the understanding of the electrochemical behavior of such compounds (Farzinnejad et al., 2005).

Antithyroidal Activity

Research by Mehrotra et al. (1995) into 1-aryl-2-mercapto-4-aryl-1,6-dihydro-1,3,5-triazine-6-thione, a related compound, suggests potential applications in antithyroidal treatments (Mehrotra et al., 1995).

Properties

IUPAC Name

4-amino-2-(2,3-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4S/c10-5-3-1-2-4(6(5)11)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZCKSROPRQLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148683
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142207-48-4
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142207-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(2,3-dichlorophenyl)-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
Reactant of Route 5
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
4-Amino-6-(2,3-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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